Fgfr4-IN-1

Description

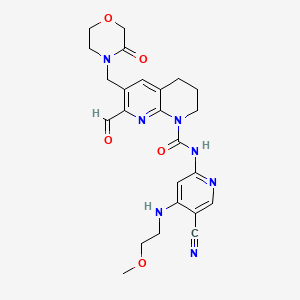

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-cyano-4-(2-methoxyethylamino)pyridin-2-yl]-7-formyl-6-[(3-oxomorpholin-4-yl)methyl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYSXMGILYNNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC(=NC=C1C#N)NC(=O)N2CCCC3=CC(=C(N=C32)C=O)CN4CCOCC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fgfr4-IN-1: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document provides a comprehensive overview of its biochemical and cellular activity, binding mode, and effects on downstream signaling pathways, supported by quantitative data and detailed experimental methodologies.

Introduction to FGFR4 and its Role in Disease

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the receptor tyrosine kinase (RTK) family.[1] Upon binding its primary ligand, Fibroblast Growth Factor 19 (FGF19), FGFR4 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events.[2] These pathways, including the RAS-MAPK and PI3K-AKT cascades, are crucial for regulating cell proliferation, differentiation, and metabolism.[1][2]

Dysregulation of the FGF19-FGFR4 signaling axis has been implicated in the pathogenesis of several cancers, most notably hepatocellular carcinoma (HCC).[3][4] Overexpression of FGF19 or amplification of the FGFR4 gene can lead to constitutive activation of the receptor, driving tumor growth and survival.[2][3] Consequently, selective inhibition of FGFR4 presents a promising therapeutic strategy for these malignancies.[1] The key advantage of a selective FGFR4 inhibitor is the potential to avoid toxicities associated with the inhibition of other FGFR family members (FGFR1-3), such as hyperphosphatemia.[3][4]

Biochemical and Cellular Activity of this compound

This compound is a highly potent inhibitor of FGFR4. Its inhibitory activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The potency of this compound and related selective FGFR4 inhibitors is summarized in the tables below. These compounds demonstrate strong inhibition of FGFR4 with significant selectivity over other FGFR family members.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | FGFR4 | 0.7 | Biochemical Assay |

| This compound | HuH-7 Cells | 7.8 | Cell Proliferation |

| ABSK-011 | FGFR4 | < 10 | Biochemical Caliper |

| ABSK-011 | HCC Cells | < 50 | Cell Proliferation |

| Compound 1 | pFGFR4 | 9 | Cellular Assay |

Table 1: Potency of this compound and related selective FGFR4 inhibitors.

| Compound | Selectivity vs. FGFR1-3 | Assay Type |

| ABSK-011 | > 50-fold | Biochemical/Cellular |

| Compound 1 | > 100-fold | Cellular |

Table 2: Selectivity profile of selective FGFR4 inhibitors.

Mechanism of Action: Covalent Inhibition

The high selectivity of this compound and similar inhibitors for FGFR4 over other FGFR isoforms is attributed to a unique feature in the FGFR4 kinase domain.

Binding Mode

Unlike FGFR1, FGFR2, and FGFR3, FGFR4 possesses a cysteine residue (Cys552) within the ATP-binding pocket.[4] this compound is designed to act as a covalent inhibitor, forming an irreversible bond with the thiol group of this Cys552 residue.[4] This covalent interaction permanently blocks the ATP-binding site, thus inhibiting the kinase activity of FGFR4. The absence of this cysteine in other FGFR family members is the primary reason for the remarkable selectivity of this compound.[4]

This compound Covalent Binding Mechanism.

Downstream Signaling Inhibition

By inhibiting the kinase activity of FGFR4, this compound effectively blocks the initiation of downstream signaling cascades. This leads to the suppression of pro-proliferative and anti-apoptotic signals within cancer cells.

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 triggers the recruitment and phosphorylation of adaptor proteins such as FRS2 (Fibroblast growth factor Receptor Substrate 2).[2] Phosphorylated FRS2 then serves as a docking site for GRB2 (Growth factor Receptor-Bound protein 2), which in turn activates the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways.[2] These pathways ultimately promote cell proliferation, survival, and differentiation.[1][2]

Simplified FGFR4 Downstream Signaling Pathway.

Effect of this compound on Downstream Pathways

This compound blocks the autophosphorylation of FGFR4, thereby preventing the recruitment and activation of FRS2 and subsequent downstream signaling.[4] This leads to a dose-dependent inhibition of ERK and AKT phosphorylation, ultimately resulting in the suppression of tumor cell growth and induction of apoptosis in FGFR4-dependent cancer cells.[4]

Inhibitory Effect of this compound on Signaling.

Experimental Protocols

The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (Caliper Assay)

Objective: To determine the in vitro inhibitory activity of this compound against the purified FGFR4 kinase domain.

Methodology:

-

Recombinant human FGFR4 kinase is incubated with a peptide substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the levels of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

-

The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

-

Hepatocellular carcinoma cells (e.g., HuH-7), which have an autocrine FGF19-FGFR4 signaling loop, are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of cell viability.

-

Luminescence is measured using a plate reader.

-

The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

KinomeScan™ Selectivity Profiling

Objective: To determine the selectivity of this compound against a broad panel of human kinases.

Methodology:

-

This compound is tested at a fixed concentration against a large number of purified human kinases.

-

The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to each kinase.

-

The amount of kinase bound to the solid support is quantified.

-

The results are reported as the percentage of the kinase that is inhibited by this compound, providing a comprehensive profile of its selectivity across the human kinome.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of FGFR4 signaling in cells treated with this compound.

Methodology:

-

FGFR4-dependent cancer cells are treated with varying concentrations of this compound for a defined period.

-

The cells are lysed, and the total protein concentration is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated forms of FGFR4, ERK, and AKT, as well as antibodies for the total forms of these proteins as loading controls.

-

The bands are visualized using a chemiluminescent substrate and an imaging system. A reduction in the levels of phosphorylated proteins in the presence of this compound indicates the inhibition of the signaling pathway.

Western Blot Experimental Workflow.

Conclusion

This compound is a potent and highly selective inhibitor of FGFR4 that functions through a covalent binding mechanism to a unique cysteine residue in the kinase domain. This targeted inhibition effectively blocks the autophosphorylation of FGFR4 and abrogates downstream signaling through the MAPK and PI3K-AKT pathways. The preclinical data strongly support the therapeutic potential of this compound and related compounds in cancers driven by aberrant FGF19-FGFR4 signaling, such as hepatocellular carcinoma. The detailed methodologies provided herein offer a framework for the continued investigation and development of this promising class of targeted cancer therapeutics.

References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Unraveling the Structure of Fgfr4-IN-1: A Technical Guide to its Elucidation and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure, synthesis, and biological activity of Fgfr4-IN-1, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). Through a comprehensive review of available data, this document details the molecular interactions governing its inhibitory function, outlines key experimental methodologies, and presents quantitative data in a clear, comparative format.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the class of pyrido[2,3-d]pyrimidin-7(8H)-ones. It has demonstrated high potency and selectivity for FGFR4, a receptor tyrosine kinase implicated in the progression of various cancers, particularly hepatocellular carcinoma (HCC). Understanding the precise structural basis of its interaction with FGFR4 is paramount for the rational design of next-generation inhibitors with improved therapeutic profiles.

Quantitative Biological Activity

The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound and its analogs.

| Parameter | Value | Assay Conditions | Reference |

| IC | 0.7 nM | In vitro kinase assay | [1] |

| IC | 7.8 nM | Cell proliferation assay | [1] |

| IC | 1.1 nM | Cell proliferation assay | |

| IC | >10 µM | In vitro kinase assay | |

| Selectivity | >14,000-fold for FGFR4 over FGFR1 | Comparison of IC |

Table 1: In Vitro and Cellular Activity of this compound

Structural Elucidation: Co-crystal Structure Analysis

The definitive understanding of this compound's mechanism of action comes from the co-crystal structure of a closely related analog (referred to as compound 1 in the literature) in complex with the FGFR4 kinase domain.[2] This structural data, available under PDB ID 6V9C, reveals the key molecular interactions that underpin its potent and selective inhibition.

Key Binding Interactions:

-

Covalent Bonding: The inhibitor possesses an acrylamide "warhead" that forms a covalent bond with the thiol group of Cysteine 552 (Cys552) in the hinge region of the FGFR4 ATP-binding pocket.[2] This irreversible interaction is a cornerstone of its high potency.

-

Hydrogen Bonding: The pyrido[2,3-d]pyrimidin-7(8H)-one core forms crucial hydrogen bonds with the backbone of Alanine 553 (Ala553) in the hinge region.[2]

-

Hydrophobic Interactions: The dimethoxyphenyl group of the inhibitor is nestled within a hydrophobic pocket, further stabilizing the binding.[2]

Table 2: Key Interacting Residues of FGFR4 with this compound Analog

| FGFR4 Residue | Interaction Type | Inhibitor Moiety |

|---|---|---|

| Cysteine 552 | Covalent Bond | Acrylamide |

| Alanine 553 | Hydrogen Bond | Pyrido[2,3-d]pyrimidin-7(8H)-one |

| Aspartic Acid 630 | Hydrogen Bond | Dimethoxyphenyl |

Below is a logical diagram illustrating the key structural features of the this compound analog's binding to the FGFR4 kinase domain.

Synthesis of this compound Analogs

While the exact synthesis protocol for this compound is proprietary, the general synthesis of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold is well-documented.[2][3][4][5][6] A representative synthetic scheme is outlined below. The core structure is typically assembled through a multi-step process involving the formation of a pyrimidine ring followed by annulation to form the fused pyridine ring.

Experimental Protocols

FGFR4 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits and is a standard method for measuring kinase activity and inhibition.[7][8][9][10]

-

Reaction Setup: Prepare a reaction mixture containing FGFR4 enzyme, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), and kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT).

-

Inhibitor Addition: Add serial dilutions of this compound or a DMSO control to the reaction wells.

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of approximately 250 µM.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

ATP Depletion: Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: Calculate the IC

50value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HuH-7 Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of this compound on the proliferation of the hepatocellular carcinoma cell line HuH-7.[11][12][13]

-

Cell Seeding: Seed HuH-7 cells in a 96-well plate at a density of approximately 5,000 cells per well in complete growth medium (e.g., DMEM with 10% FBS). Allow the cells to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a DMSO control.

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Determine the IC

50value, the concentration of the compound that inhibits cell proliferation by 50%, by plotting the percentage of cell viability against the logarithm of the compound concentration.

FGFR4 Signaling Pathway

FGFR4 activation by its ligand, FGF19, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. This compound acts by blocking the ATP-binding site of the FGFR4 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream pathways.

Conclusion

The structural elucidation of this compound's interaction with its target provides a clear rationale for its high potency and selectivity. The covalent modification of Cys552, a residue unique to FGFR4 among the FGFR family, is a key determinant of its selectivity profile. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation and the development of novel therapeutic agents targeting the FGFR4 signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives as potent USP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. FGFR4 Kinase Enzyme System Application Note [promega.com]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Cell Viability Assay [bio-protocol.org]

- 12. Suppression of the Proliferation of Huh7 Hepatoma Cells Involving the Downregulation of Mutant p53 Protein and Inactivation of the STAT 3 Pathway with Ailanthoidol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. huh7.com [huh7.com]

An In-Depth Technical Guide on the Downstream Signaling Pathways of Fgfr4-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fgfr4-IN-1 is a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in the progression of various cancers, most notably hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. It is designed to equip researchers, scientists, and drug development professionals with the core knowledge required to understand its mechanism of action and to facilitate further investigation into its therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the affected signaling cascades.

Introduction to this compound and its Target

Fibroblast Growth Factor Receptor 4 (FGFR4) is a member of the FGFR family of receptor tyrosine kinases.[1] The binding of its primary ligand, Fibroblast Growth Factor 19 (FGF19), in the presence of the co-receptor β-klotho (KLB), triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling pathways. This signaling axis is crucial in various physiological processes and its aberrant activation is a known driver in several cancers.

This compound, also referred to as "compound 1" in seminal literature, is a highly selective, covalent inhibitor of FGFR4. It achieves its specificity by targeting a unique cysteine residue (Cys552) in the ATP-binding pocket of FGFR4, a feature not present in other FGFR family members. This covalent interaction leads to potent and sustained inhibition of FGFR4 kinase activity.

Quantitative Inhibition Profile of this compound

The potency of this compound has been characterized through various in vitro assays. A key publication by Hagel et al. (2018) provides critical data on a compound, designated as "compound 1", which is understood to be this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 (pFGFR4 inhibition in cells) | 9 nM | Cellular Assay | |

| Selectivity over FGFR1-3 | >100-fold | Cellular Assay |

Table 1: Quantitative Inhibitory Activity of this compound. This table summarizes the key inhibitory concentrations of this compound against its primary target.

Downstream Signaling Pathways Modulated by this compound

FGFR4 activation initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. The primary downstream pathways affected by FGFR4 signaling are the Mitogen-Activated Protein Kinase (MAPK/ERK), Phosphoinositide 3-Kinase (PI3K)/AKT, and Signal Transducer and Activator of Transcription (STAT) pathways. By inhibiting the initial phosphorylation of FGFR4, this compound effectively blocks the activation of these critical downstream cascades.

MAPK/ERK Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation. Upon FGFR4 activation, the adaptor protein FRS2 is recruited and phosphorylated, leading to the assembly of a signaling complex that includes GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression. Inhibition of FGFR4 by this compound is expected to lead to a significant reduction in the phosphorylation of ERK (p-ERK).

PI3K/AKT Pathway

The PI3K/AKT pathway is a major signaling axis that promotes cell survival and inhibits apoptosis. Activated FGFR4 can also lead to the recruitment of the p85 subunit of PI3K, either directly or through adaptor proteins like FRS2 and GAB1. This activates PI3K, which in turn phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. Activated AKT then phosphorylates a variety of downstream targets that promote cell survival. Treatment with this compound is anticipated to decrease the levels of phosphorylated AKT (p-AKT).

STAT Pathway

The STAT pathway is involved in cell proliferation, differentiation, and survival. FGFR4 activation can lead to the direct phosphorylation and activation of STAT proteins, particularly STAT3. Activated STATs then dimerize and translocate to the nucleus to act as transcription factors for genes involved in cell growth and survival. This compound is expected to reduce the phosphorylation of STAT3 (p-STAT3).

This compound Downstream Signaling Pathways. This diagram illustrates the inhibition of FGFR4 by this compound and the subsequent blockade of the MAPK/ERK, PI3K/AKT, and STAT3 signaling pathways.

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of FGFR4 inhibitors like this compound. These protocols are based on the supplementary information provided in the foundational paper by Hagel et al. (2018).

Cell Viability Assay

This assay is used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Cell Viability Assay Workflow. A flowchart outlining the key steps in determining the IC50 value of this compound.

Protocol:

-

Cell Seeding: Plate cells (e.g., HuH-7, a human HCC cell line with FGF19 amplification) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Luminescence Measurement: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's protocol.

-

Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for Phosphorylated Proteins

This technique is used to quantify the levels of phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT, p-STAT3) upon treatment with this compound.

Western Blotting Workflow. A flowchart detailing the procedure for analyzing protein phosphorylation levels.

Protocol:

-

Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-ERK, anti-p-AKT, anti-p-STAT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to the total protein levels or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and selective inhibitor of FGFR4 that effectively abrogates downstream signaling through the MAPK/ERK, PI3K/AKT, and STAT pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of its mechanism of action. The continued investigation into the nuanced effects of this compound on these and other potential signaling cascades will be crucial for its development as a targeted cancer therapeutic. The visualization tools and detailed methodologies presented herein are intended to support and streamline these research efforts.

References

Fgfr4-IN-1 Target Validation in Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a compelling therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated. This guide provides a comprehensive technical overview of the target validation process for FGFR4 inhibitors, with a focus on the preclinical evaluation of compounds like Fgfr4-IN-1. We delve into the core methodologies, present quantitative data for key selective FGFR4 inhibitors, and provide detailed experimental protocols and visual workflows to aid researchers in this field.

Introduction: The Rationale for Targeting FGFR4 in Cancer

The FGF/FGFR signaling network plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Dysregulation of this pathway is a known driver in various malignancies.[1] FGFR4, specifically, is activated by its ligand, FGF19, and this signaling axis is implicated in the development and progression of several cancers.[2][3][4] Amplification of the FGF19 gene, leading to its overexpression, is a key oncogenic driver in a subset of HCC, making the FGF19-FGFR4 axis a highly attractive target for therapeutic intervention.[2][5]

Selective inhibitors of FGFR4, such as this compound and others like BLU-9931 and FGF401, have been developed to specifically target this oncogenic signaling pathway while sparing other FGFR isoforms, thereby potentially reducing off-target toxicities like hyperphosphatemia, which is associated with FGFR1/2/3 inhibition.[5][6][7] The validation of these inhibitors involves a rigorous preclinical assessment of their potency, selectivity, and efficacy in relevant cancer models.

Quantitative Preclinical Data for Selective FGFR4 Inhibitors

The following tables summarize key quantitative data for this compound and other well-characterized selective FGFR4 inhibitors. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Selectivity (FGFR1/FGFR4) | Selectivity (FGFR2/FGFR4) | Selectivity (FGFR3/FGFR4) |

| This compound (example) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | N/A | N/A | N/A |

| BLU-554 (Fisogatinib) | 5 | 624 | >2000 | 2203 | ~125-fold | >400-fold | ~440-fold |

| FGF401 (Roblitinib) | 1.9 | >10000 | >10000 | >10000 | >5263-fold | >5263-fold | >5263-fold |

| INCB062079 | <10 | >2500 | >2500 | >2500 | >250-fold | >250-fold | >250-fold |

| ABSK-011 | <10 | >500 | >500 | >500 | >50-fold | >50-fold | >50-fold |

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vitro Cellular Activity (EC50/IC50)

| Compound | Cell Line | Assay Type | EC50/IC50 (nM) |

| INCB062079 | FGF19-amplified HCC cells | Growth Inhibition | < 200 |

| INCB062079 | HCC cells without FGF19-FGFR4 dependence | Growth Inhibition | > 5000 |

| ABSK-011 | FGF19-overexpressing HCC cells | Growth Inhibition | < 50 |

| ABSK-011 | FGFR1-dependent cancer cells | Growth Inhibition | > 2000 |

| BLU9931 | A498 (ccRCC) | Cell Viability | 4600 |

| BLU9931 | A704 (ccRCC) | Cell Viability | 3800 |

| BLU9931 | 769-P (ccRCC) | Cell Viability | 2700 |

Table 3: In Vivo Efficacy in Xenograft Models

| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Regression |

| INCB062079 | Subcutaneous xenograft (FGFR4-dependent) | 10-30 mg/kg BID, oral | Significant tumor regression |

| ABSK-011 | HCC xenograft models | Oral administration | Strong tumor growth inhibition and regression |

| FGF401 (Roblitinib) | RH30 xenograft | Single oral dose | Dose-dependent inhibition of pFGFR4 |

| H3B-6527 | Hep3B xenograft (HCC) | 300 mg/kg BID | Tumor regression |

| LD1 (anti-FGFR4 antibody) | Liver cancer preclinical model | N/A | Inhibition of tumor growth |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the target validation of this compound. The following diagrams, generated using the DOT language, illustrate the key signaling pathways, a typical experimental workflow, and the logical progression of target validation.

FGF19-FGFR4 Signaling Pathway

Caption: The FGF19-FGFR4 signaling cascade and point of inhibition.

Experimental Workflow for this compound Validation

Caption: A typical preclinical validation workflow for an FGFR4 inhibitor.

Logical Framework for FGFR4 Target Validation

Caption: Logical progression of FGFR4 target validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the validation of FGFR4 inhibitors.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay.[8]

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human FGFR4 kinase.

Materials:

-

Recombinant human FGFR4 kinase

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[8]

-

Substrate (e.g., Poly(E,Y)4:1)

-

ATP

-

This compound (or other test inhibitor) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 96-well plate, add 1 µl of the inhibitor dilution or DMSO (for control).[8]

-

Add 2 µl of a solution containing the FGFR4 enzyme to each well.[8]

-

Add 2 µl of a solution containing the substrate and ATP to initiate the reaction.[8]

-

Incubate the plate at room temperature for 60 minutes.[8]

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

-

Incubate at room temperature for 40 minutes.[8]

-

Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubate at room temperature for 30 minutes.[8]

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol is based on the Promega CellTiter-Glo® assay.[2][3][4]

Objective: To determine the effect of this compound on the viability of cancer cell lines (e.g., FGF19-amplified HCC cells vs. control cells).

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (or other test inhibitor)

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Reagent

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µl for a 96-well plate).

-

Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[3]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µl for a 96-well plate).[3]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Record the luminescence using a plate reader.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the EC50 or IC50 value.

Western Blotting for FGFR4 Pathway Modulation

Objective: To assess the effect of this compound on the phosphorylation of FGFR4 and downstream signaling proteins like AKT and ERK.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Plate cells and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).

-

If applicable, stimulate the cells with FGF19 to induce FGFR4 phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo efficacy of an FGFR4 inhibitor in a subcutaneous HCC xenograft model.[1][9] All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Objective: To evaluate the anti-tumor activity of this compound in a relevant in vivo cancer model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

HCC cell line with FGF19-FGFR4 pathway activation (e.g., Hep3B)

-

This compound formulated for oral or intraperitoneal administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject a suspension of HCC cells (e.g., 5-10 million cells in Matrigel) subcutaneously into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups at the desired dose and schedule (e.g., once or twice daily by oral gavage).

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).[1]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a specified duration (e.g., 21-28 days) or until the tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot).

-

Calculate the tumor growth inhibition (TGI) and assess the statistical significance of the anti-tumor effect.

Conclusion

The validation of this compound as a potential cancer therapeutic requires a multi-faceted approach encompassing in vitro biochemical and cellular assays, as well as in vivo efficacy and pharmacokinetic/pharmacodynamic studies. The methodologies and data presented in this guide provide a framework for the rigorous preclinical evaluation of selective FGFR4 inhibitors. The strong rationale for targeting the FGF19-FGFR4 axis, coupled with the promising preclinical data for selective inhibitors, underscores the potential of this therapeutic strategy for patients with cancers driven by this pathway. Further clinical investigation is warranted to translate these preclinical findings into patient benefit.

References

- 1. Combined inhibition of FGFR4 and VEGFR signaling enhances efficacy in FGF19 driven hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 3. ch.promega.com [ch.promega.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to FGFR4 and Its Role in Cancer

An In-depth Technical Guide to the Preclinical Studies of Fgfr4-IN-1

This guide provides a comprehensive overview of the preclinical data for this compound, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting FGFR4 in oncology.

The Fibroblast Growth Factor Receptors (FGFRs) are a family of four transmembrane receptor tyrosine kinases (FGFR1-4) that regulate crucial cellular processes, including proliferation, survival, migration, and differentiation.[1][2] Dysregulation of the FGF/FGFR signaling axis has been implicated in the development and progression of various cancers.[2][3][4]

FGFR4, in particular, has emerged as a significant therapeutic target, especially in hepatocellular carcinoma (HCC).[2][3] Its primary ligand, FGF19, is often overexpressed in HCC.[2] The binding of FGF19 to FGFR4, in conjunction with the co-receptor β-klotho (KLB), triggers receptor dimerization and autophosphorylation.[1][5] This activation initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which drive tumor cell growth and survival.[2][5] Given its specific role in certain cancers and its distinctness from other FGFR family members, FGFR4 represents an attractive target for selective inhibitor development.[2]

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of FGFR4.[6] Preclinical studies indicate that it functions as an ATP-competitive inhibitor. A structurally related compound was shown to achieve its selectivity and potency by covalently modifying a specific cysteine residue (Cys552) within the ATP-binding pocket of FGFR4.[1] This covalent modification irreversibly blocks the kinase activity, thereby inhibiting downstream signaling and suppressing tumor cell proliferation.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical evaluations of this compound and related selective FGFR4 inhibitors.

Table 1: In Vitro Potency and Selectivity

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cell-Based IC50 (nM) | Selectivity (Fold vs FGFR1-3) | Reference |

| This compound | FGFR4 | Kinase Assay | 0.7 | HuH-7 (HCC) | 7.8 | Not Specified | [6] |

| Compound 1 | pFGFR4 | Cellular Assay | 9 | Not Specified | Not Specified | >100 | [1] |

Table 2: In Vivo Pharmacokinetics of a Selective FGFR4 Inhibitor (Compound 1)

| Species | Cmax (µM) | Clearance (mL/min/kg) | Oral Bioavailability (%) | Reference |

| Mouse | High | Low | 20 | [1] |

| Rat | High | Low | 12 | [1] |

| Cynomolgus Monkey | High | Low | 27 | [1] |

Key Experimental Protocols

Detailed methodologies for the core preclinical experiments are outlined below.

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of the FGFR4 kinase domain.

-

Methodology:

-

Recombinant human FGFR4 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.

-

The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of cancer cell lines that are dependent on FGFR4 signaling.

-

Methodology:

-

HuH-7 hepatocellular carcinoma cells, known to express FGFR4, are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound or a vehicle control (DMSO).

-

After a 72-hour incubation period, cell viability is assessed. A common method involves using a reagent like resazurin or CellTiter-Glo, which measures metabolic activity.

-

Alternatively, for direct cell count, cells are washed with water and then lysed with 3% HCl. The optical density is measured at 650 nm.[6]

-

The IC50 value is determined by plotting the percentage of proliferation inhibition against the compound concentration.[6]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human hepatocellular carcinoma cells (e.g., HuH-7) are injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to treatment groups (vehicle control and this compound at various doses).

-

Dosing: this compound is administered orally once or twice daily for a specified period (e.g., 21-28 days).

-

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further pharmacodynamic analysis (e.g., Western blotting for pFGFR4).

-

Efficacy Calculation: The percentage of tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

-

Visualizations: Pathways and Workflows

FGFR4 Signaling Pathway

Caption: The FGFR4 signaling cascade initiated by FGF19 and KLB.

In Vivo Xenograft Study Workflow

Caption: Workflow for a preclinical in vivo tumor xenograft study.

Preclinical Development Logic

References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models | PLOS One [journals.plos.org]

- 4. Targeting FGFR4 inhibits hepatocellular carcinoma in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

Fgfr4-IN-1: A Comprehensive Technical Guide to Binding Kinetics and Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that has emerged as a critical target in oncology, particularly in hepatocellular carcinoma where the FGF19-FGFR4 signaling axis is often dysregulated.[1][2] Fgfr4-IN-1 is a potent and selective inhibitor of FGFR4, demonstrating significant promise in preclinical studies. This technical guide provides an in-depth analysis of the binding kinetics and affinity of this compound, offering a valuable resource for researchers engaged in the development of FGFR4-targeted therapies.

Binding Affinity and Potency of this compound

The affinity and potency of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 0.7 nM | Biochemical Kinase Assay | - | MedChemExpress |

| IC50 | 7.8 nM | Cell Proliferation Assay | HuH-7 | MedChemExpress |

Table 1: Biochemical and Cellular Potency of this compound

Experimental Protocols

A thorough understanding of the methodologies used to characterize this compound is essential for reproducing and building upon existing data. Below are detailed protocols for key experiments.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human FGFR4 enzyme

-

This compound

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate

-

Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the FGFR4 enzyme and the substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (Methylene Blue Staining)

This assay assesses the effect of this compound on the proliferation of cancer cell lines that are dependent on FGFR4 signaling.

Materials:

-

HuH-7 hepatocellular carcinoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

Methylene blue solution

-

3% HCl

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HuH-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with methylene blue solution for 30 minutes.

-

Wash the plates with water to remove excess stain.

-

-

Elution and Measurement:

-

Elute the stain by adding 3% HCl to each well.

-

Measure the absorbance at 650 nm using a microplate reader.

-

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of proliferation inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (this compound) and an analyte (FGFR4 protein), allowing for the determination of k_on_ and k_off_.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human FGFR4 protein

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Immobilization: Covalently immobilize the recombinant FGFR4 protein onto the surface of the sensor chip using standard amine coupling chemistry.

-

Binding Analysis:

-

Inject a series of concentrations of this compound over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

-

Switch to running buffer to monitor the dissociation phase.

-

-

Regeneration: After each cycle, regenerate the sensor surface using a pulse of regeneration solution to remove the bound inhibitor.

-

Data Analysis:

-

The association rate (k_on_) is determined from the slope of the plot of ln(dR/dt) versus time during the association phase.

-

The dissociation rate (k_off_) is determined from the slope of the plot of ln(R₀/R) versus time during the dissociation phase.

-

The equilibrium dissociation constant (K_d_) is calculated as k_off_/k_on_.

-

Visualizations

FGFR4 Signaling Pathway

References

- 1. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]

- 2. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the covalent inhibition of FGFR4 by Fgfr4-IN-1

An In-Depth Technical Guide to the Covalent Inhibition of FGFR4 by Fgfr4-IN-1

Introduction

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, along with its primary ligand Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various physiological processes, including bile acid homeostasis, metabolism, and tissue repair.[1][2] Aberrant activation of the FGF19-FGFR4 signaling axis has been identified as a key oncogenic driver in several cancers, most notably in a subset of hepatocellular carcinoma (HCC) where FGF19 is frequently amplified.[3][4] This pathological signaling promotes tumor cell proliferation, survival, and migration.[1][5]

The development of selective inhibitors for FGFR4 presents a promising therapeutic strategy. However, achieving selectivity over other highly homologous FGFR family members (FGFR1-3) is a significant challenge. Inhibition of FGFR1-3 is associated with toxicities such as hyperphosphatemia and hypocalcemia.[3] A key structural difference between FGFR4 and its family members is the presence of a unique cysteine residue (Cys552) in the ATP-binding pocket, whereas FGFRs 1-3 possess a tyrosine at the equivalent position.[3][6] This distinction allows for the rational design of covalent inhibitors that specifically target Cys552, leading to highly potent and selective inhibition. This compound is a potent, selective, and covalent inhibitor designed to exploit this unique feature.[7][8] This guide provides a detailed overview of the mechanism, quantitative profile, and experimental validation of this compound.

FGFR4 Signaling Pathway

The canonical activation of FGFR4 is initiated by the binding of its ligand, FGF19, a process that requires the co-receptor β-klotho (KLB).[3] This binding event induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues within the intracellular kinase domain.[9][10][11] These newly phosphorylated sites serve as docking platforms for adaptor proteins, primarily FGFR substrate 2 (FRS2).[4] The recruitment of FRS2 leads to the assembly of signaling complexes that activate major downstream oncogenic pathways, including the Ras-Raf-MAPK (ERK1/2) and the PI3K-Akt cascades, which are pivotal in driving cell proliferation and survival.[4][5][9]

Mechanism of Covalent Inhibition

This compound achieves its high potency and selectivity through a covalent, irreversible binding mechanism. The inhibitor contains an electrophilic "warhead," typically an acrylamide group, which is designed to react with the nucleophilic thiol side chain of the Cys552 residue located in the hinge region of the FGFR4 ATP-binding site.[3] This targeted covalent bond formation permanently blocks the ATP-binding pocket, thus preventing receptor autophosphorylation and halting all downstream signaling. Because FGFRs 1, 2, and 3 have a bulkier, non-nucleophilic tyrosine residue at the analogous position, they are not susceptible to this covalent modification, which is the structural basis for the inhibitor's remarkable selectivity.[3][6]

Quantitative Data Presentation

The efficacy of this compound and other selective covalent inhibitors is quantified by their half-maximal inhibitory concentration (IC50) in biochemical assays and their growth inhibitory (GI50) or effective concentration (EC50) in cell-based assays. The data consistently demonstrate low nanomolar potency against FGFR4 and significant selectivity over other kinases.

| Compound | Target | Assay Type | IC50 / GI50 / EC50 | Selectivity | Reference |

| This compound | FGFR4 | Biochemical | 0.7 nM | Potent and selective | [7][8] |

| This compound | HuH-7 Cells | Cell Proliferation | 7.8 nM | - | [7] |

| Compound 10v | FGFR4 | Biochemical | 1.2 nM | Highly selective | [12] |

| Compound 10v | HuH-7 Cells | Cell Proliferation | 17 nM | - | [12] |

| Compound 1 | pFGFR4 | Cellular | 9 nM | >100-fold vs FGFR1-3 | [3] |

| INCB062079 | FGFR4 | Biochemical | Low nM | >250-fold vs FGFR1-3 | [13] |

| INCB062079 | FGF19-dependent Cells | Cell Growth | < 200 nM | >25-fold vs non-dependent cells | [13] |

Experimental Protocols

Biochemical Kinase Assay Protocol (ADP-Glo™)

This assay quantifies the enzymatic activity of FGFR4 by measuring the amount of ADP produced during the phosphotransferase reaction.

Methodology:

-

Reagent Preparation: Dilute recombinant human FGFR4 kinase, a suitable substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, and serially diluted this compound in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]

-

Reaction Setup: In a 384-well plate, add 1 µL of inhibitor solution (or DMSO vehicle control) and 2 µL of diluted FGFR4 enzyme.

-

Initiation: Start the kinase reaction by adding 2 µL of a solution containing both ATP and the kinase substrate.

-

Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[14]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[14]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes at room temperature.[14]

-

Data Acquisition: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay Protocol

This assay measures the effect of this compound on the proliferation and viability of cancer cells that are dependent on FGFR4 signaling, such as the HuH-7 HCC line.

Methodology:

-

Cell Seeding: Culture HuH-7 cells and seed them into a 96-well plate at a density of approximately 2,500-5,000 cells per well. Allow cells to adhere for 24 hours.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the various inhibitor concentrations. Include a DMSO-only control.

-

Incubation: Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Viability Assessment: Add a viability reagent such as CCK-8, WST-1, or MTT to each well and incubate for 1-4 hours, according to the manufacturer's instructions.[7][15]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.[15] The absorbance is directly proportional to the number of viable cells.

-

Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of inhibitor concentration to determine the GI50 or IC50 value.

Confirmation of Covalent Binding

Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is the definitive method to confirm the covalent modification of Cys552. In this protocol, recombinant FGFR4 is incubated with the inhibitor. The protein is then digested into smaller peptides, and the resulting mixture is analyzed by LC/MS/MS. The analysis can identify the specific peptide containing Cys552 and confirm a mass shift corresponding to the addition of the inhibitor molecule, thereby verifying the precise location of the covalent bond.[13]

References

- 1. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR4: A promising therapeutic target for breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. indigobiosciences.com [indigobiosciences.com]

- 6. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 12. Development of a series of novel potent and selective irreversible covalent FGFR4 inhibitors with a mix-and-match strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. promega.com [promega.com]

- 15. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The FGF19-FGFR4 Axis: A Critical Oncogenic Driver and a Target for Fgfr4-IN-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Fibroblast Growth Factor 19 (FGF19) and its high-affinity receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), form a critical signaling axis with diverse physiological roles, including the regulation of bile acid, glucose, and lipid metabolism.[1] However, aberrant activation of this pathway is a key oncogenic driver in a subset of cancers, most notably hepatocellular carcinoma (HCC).[2] This guide provides a detailed overview of the FGF19-FGFR4 signaling pathway, the mechanism and activity of the potent inhibitor Fgfr4-IN-1, and comprehensive protocols for key experimental assays used to evaluate this therapeutic strategy.

The FGF19-FGFR4 Signaling Pathway

The FGF19-FGFR4 signaling cascade is a tightly regulated process essential for metabolic homeostasis. FGF19 is a hormone-like FGF secreted from the ileum following activation of the Farnesoid X Receptor (FXR) by bile acids after a meal.[2] It travels to the liver, where it exerts its effects primarily through FGFR4.

Mechanism of Activation:

-

Co-Receptor Complex Formation: The specificity of FGF19 for FGFR4 is conferred by the co-receptor β-Klotho, a single-pass transmembrane protein that is highly co-expressed with FGFR4 in hepatocytes.[2] β-Klotho forms a 1:1 heterocomplex with FGFR4 on the cell surface.[3]

-

Ligand Binding and Dimerization: FGF19 binds to this pre-formed FGFR4/β-Klotho complex, which induces the dimerization of the receptor.[3]

-

Autophosphorylation and Downstream Signaling: Dimerization triggers the autophosphorylation of key tyrosine residues within the intracellular kinase domain of FGFR4.[4] This phosphorylation event creates docking sites for adaptor proteins, primarily FGF Receptor Substrate 2 (FRS2).[2] Phosphorylated FRS2 recruits Growth factor Receptor-Bound protein 2 (GRB2), which subsequently activates two major downstream signaling pathways:

In certain cancers like HCC, amplification of the FGF19 gene leads to its overexpression, causing chronic activation of FGFR4 and driving uncontrolled cell proliferation and tumor growth.[3]

This compound: A Selective FGFR4 Kinase Inhibitor

This compound is a small molecule inhibitor designed to selectively target the ATP-binding pocket of the FGFR4 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This targeted inhibition effectively halts the pro-proliferative and anti-apoptotic signals driven by an overactive FGF19-FGFR4 axis.

Quantitative Data Summary

This compound demonstrates high potency and selectivity for FGFR4, leading to effective inhibition of proliferation in cancer cells dependent on this signaling pathway.

| Target/Cell Line | Assay Type | IC50 Value | Citation |

| FGFR4 Kinase | Biochemical Kinase Assay | 0.7 nM | [5] |

| HuH-7 (HCC Cells) | Cellular Proliferation Assay | 7.8 nM | [5] |

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro and in vivo assays to characterize the activity of this compound.

In Vitro FGFR4 Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified FGFR4 by measuring the amount of ADP produced, providing a direct measure of inhibitor potency.

Protocol:

-

Reagent Preparation: Prepare Kinase Buffer, ATP solution (e.g., 50 µM), and purified recombinant FGFR4 enzyme solution. Prepare a serial dilution of this compound in the appropriate buffer.

-

Kinase Reaction:

-

To a 96-well plate, add 5 µL of the kinase reaction buffer containing the substrate (e.g., Poly-Glu,Tyr 4:1).

-

Add 2.5 µL of the this compound dilution series (or DMSO as a vehicle control).

-

Add 2.5 µL of the FGFR4 enzyme solution to initiate the reaction.

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[6]

-

Luminescence Reading: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[7]

Cellular Proliferation/Viability Assay (WST-1/MTS)

This assay assesses the ability of this compound to inhibit the growth and proliferation of cancer cells (e.g., FGF19-expressing HuH-7) that are dependent on the FGF19-FGFR4 axis.

Protocol:

-

Cell Seeding: Seed HuH-7 cells in a 96-well plate at a predetermined density (e.g., 2,500 - 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor (and a vehicle control).

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Reagent Addition: Add WST-1 or MTS reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).[8] This reagent is converted by metabolically active cells into a colored formazan product.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C.[8]

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[8]

-

Data Analysis: Normalize the absorbance readings to the vehicle-treated control cells to determine the percentage of proliferation inhibition. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.[5]

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of this compound in a living organism using a patient- or cell-line-derived xenograft model.

Protocol:

-

Cell Preparation: Harvest FGF19-driven HCC cells (e.g., HuH-7) during their exponential growth phase. Resuspend the cells in a suitable medium like Hank's Balanced Salt Solution (HBSS), often mixed with Matrigel, to a final concentration for injection (e.g., 1-5 million cells per 100-200 µL).[9]

-

Animal Model: Use immunodeficient mice (e.g., 6-7 week old female nu/nu NMRI mice).[10]

-

Tumor Implantation: Subcutaneously inject the prepared cell suspension into the flank of each mouse.[10][11]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). Administer the drug to the treatment group according to a predetermined dose and schedule (e.g., daily). The control group receives the vehicle only.

-

Monitoring:

-

Tumor Volume: Measure the tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = (length x width²)/2).

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.[11]

-

General Health: Observe the animals for any signs of distress.

-

-

Study Endpoint: Continue the treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as Western blotting to assess target engagement (e.g., levels of phosphorylated FGFR4 or ERK) or immunohistochemistry (IHC) to examine markers of proliferation (Ki-67) and apoptosis.[11]

References

- 1. Targeting the FGF19-FGFR4 pathway for cholestatic, metabolic, and cancerous diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are FGFR4 modulators and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. promega.com [promega.com]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Fgfr4-IN-1: A Potent and Selective Chemical Probe for Interrogating FGFR4 Biology

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that plays a crucial role in various physiological processes, including bile acid metabolism, tissue repair, and embryonic development.[1][2][3] Aberrant activation of the FGFR4 signaling pathway, often driven by its primary ligand FGF19, is increasingly implicated in the development and progression of several cancers, most notably hepatocellular carcinoma (HCC).[4][5][6] This has positioned FGFR4 as a compelling therapeutic target. Fgfr4-IN-1 is a potent and highly selective covalent inhibitor of FGFR4, making it an invaluable chemical probe for dissecting the biological functions of this receptor and exploring its therapeutic potential.[7][8][9]

This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Data Presentation: Biochemical and Cellular Activity of this compound

The efficacy and selectivity of a chemical probe are paramount. This compound demonstrates exceptional potency against its intended target, FGFR4, with significantly lower activity against other kinases, highlighting its utility for specific biological interrogation.

| Parameter | Value | Assay Type | Notes |

| IC₅₀ for FGFR4 | 0.7 nM | Biochemical Kinase Assay | Demonstrates high potency against the isolated enzyme.[7][8] |

| IC₅₀ for HuH-7 Cells | 7.8 nM | Cell Proliferation Assay | Indicates potent anti-proliferative effects in an HCC cell line with an active FGF19-FGFR4 axis.[7] |

Note: Comprehensive selectivity data across the kinome is not publicly available in the initial search results. However, related selective FGFR4 inhibitors have shown over 1000-fold selectivity against other FGFR isoforms (FGFR1/2/3) and a wide range of other kinases.[10] this compound was developed as a covalent inhibitor targeting a unique cysteine (Cys552) in the FGFR4 kinase domain, a feature that is not present in FGFR1-3, which is the basis for its high selectivity.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols provide a framework for utilizing this compound in key experimental settings.

In Vitro FGFR4 Kinase Assay (IC₅₀ Determination)

This protocol outlines the measurement of this compound's inhibitory activity against recombinant FGFR4 enzyme. The ADP-Glo™ Kinase Assay is a common method that quantifies kinase activity by measuring the amount of ADP produced.

Materials:

-

Recombinant human FGFR4 enzyme

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.[13]

-

In a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).

-

Add 20 µL of a master mix containing the kinase assay buffer, 1 mM DTT, and the desired concentration of ATP (often at the Km value for the specific kinase).

-

Add 10 µL of the substrate solution to each well.

-

To initiate the reaction, add 15 µL of recombinant FGFR4 enzyme solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 40-60 minutes).

-

To stop the reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the results on a semi-log graph to determine the IC₅₀ value using non-linear regression.

Cellular Proliferation Assay

This assay determines the effect of this compound on the growth of cancer cells, particularly those dependent on FGFR4 signaling.

Materials: